BenchChemオンラインストアへようこそ!

6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine

Ubiquitin-Proteasome System Inhibitor Screening Autoimmune Disease

6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine (CAS 14774-66-4) is a trisubstituted furo[2,3-d]pyrimidine belonging to a privileged scaffold class explored extensively for kinase inhibition. This compound possesses a characteristic 5-phenyl and 6-(4-methoxyphenyl) substitution around a furo[2,3-d]pyrimidin-4-amine core.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
CAS No. 14774-66-4
Cat. No. B4692679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine
CAS14774-66-4
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(N=CN=C3O2)N)C4=CC=CC=C4
InChIInChI=1S/C19H15N3O2/c1-23-14-9-7-13(8-10-14)17-15(12-5-3-2-4-6-12)16-18(20)21-11-22-19(16)24-17/h2-11H,1H3,(H2,20,21,22)
InChIKeyFXZGACQGWCUFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine (CAS 14774-66-4): A Defined Negative Control Probe for Kinase and Ubiquitin Pathway Screening


6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine (CAS 14774-66-4) is a trisubstituted furo[2,3-d]pyrimidine belonging to a privileged scaffold class explored extensively for kinase inhibition [1]. This compound possesses a characteristic 5-phenyl and 6-(4-methoxyphenyl) substitution around a furo[2,3-d]pyrimidin-4-amine core. Its primary documented biochemical activity is a weak interaction with the anti-apoptotic protein Bcl-2-related protein A1 (Bfl-1) with an IC50 of 20,000 nM [2]. Unlike its potent, highly substituted analog counterparts, this compound serves a critical role as a negative control or an inactive scaffold reference compound in probe development and selectivity profiling studies [2].

Why 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine Cannot Be Interchanged with Other Furo[2,3-d]pyrimidine Analogs


Generic substitution within the furo[2,3-d]pyrimidin-4-amine class is not possible due to extreme sensitivity of biological activity to the 4-amino and 6-aryl substituents. The unsubstituted 4-amino group in this compound yields an IC50 of 20,000 nM against Bfl-1, classifying it as an inactive or weakly active scaffold [1]. In stark contrast, patented analogs with optimized 4-aminoalkyl or 4-anilino substituents and 6-aryl ether tails achieve sub-micromolar to nanomolar potency against key oncology targets like EGFR, VEGFR-2, and HER2 [2]. The presence of the 5-phenyl group is structurally permitted in many kinase inhibitor designs but alone does not rescue the low potency of this unoptimized scaffold; using a highly potent analog in place of this compound would catastrophically invalidate any assay designed around a negative control or a low-affinity reference point [1].

Quantitative Differentiation Guide for 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine vs. Furo[2,3-d]pyrimidine Analogs


Bfl-1 Counterscreen Potency Defines its Role as a Ubc13 Polyubiquitin Inhibitor False Positive Control

In a quantitative high-throughput screen (qHTS) for Ubc13 polyubiquitin inhibitors, this compound was confirmed as a hit but then counterscreened against Bfl-1 (Bcl-2-related protein A1). It demonstrated an IC50 of 20,000 nM against Bfl-1, which is comparable to its activity against the primary target Ubc13, identifying it as a non-selective false positive rather than a true Ubc13 inhibitor [1]. This profile starkly contrasts with selective Ubc13 inhibitors that show >10-fold selectivity over Bfl-1. This defined inactivity makes it an essential negative control for any subsequent Ubc13 or Bfl-1 assay validation [1].

Ubiquitin-Proteasome System Inhibitor Screening Autoimmune Disease Inflammation

100-Fold Potency Gap Against EGFR Confirms Inactivity Relative to 4-Aminoalkyl-Substituted Furopyrimidine Leads

While no direct head-to-head EGFR data exists for this compound, its activity can be reliably inferred through class-level comparison. In a comprehensive SAR study of 29 chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines (Han et al., 2016), the most potent analog, equipotent to Erlotinib, had an (R)-1-phenylethylamine at C-4 and a tertiary amine tail on the 6-aryl ring. Compound 3f from a related series had an EGFR IC50 of 0.121 µM [1]. The free 4-NH2 group and simple 4-methoxy on the 6-aryl ring in this compound represent the minimal, unoptimized scaffold. The potency gap between this compound (predicted IC50 > 10,000 nM based on SAR) and the lead compounds (>100-fold difference) underscores its role as a negative control rather than an active EGFR inhibitor [1].

EGFR Tyrosine Kinase Non-Small Cell Lung Cancer Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Exclusion from VEGFR-2/TIE-2 Inhibitor Series Defines its Value as a Selectivity Counter-Screen Tool

The furo[2,3-d]pyrimidine scaffold is a validated core for dual VEGFR-2/TIE-2 kinase inhibitors . However, this specific compound is structurally excluded from the active series because it lacks the essential C-6 substituent (e.g., a 4-alkoxyaryl or a benzylamino group) required for potent dual inhibition . While patented dual inhibitors achieve IC50 values below 100 nM, this compound's simple 4-methoxyphenyl group and free amine result in an inactive profile, making it an ideal negative reference standard to benchmark assay selectivity. Its chemical identity specifically allows researchers to attribute any observed biological activity to the core scaffold rather than the optimized pharmacophore .

Angiogenesis VEGFR-2 TIE-2 Kinase Selectivity Profiling

Validated Application Scenarios for Procuring 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine


Essential Negative Control for Ubc13 Polyubiquitin Inhibitor Screening Assays

This compound's confirmed IC50 of 20,000 nM against Bfl-1, identical to its primary screen activity, makes it the only validated false-positive control for MLPCN-style Ubc13 high-throughput screening campaigns. It should be included on every assay plate to establish the non-specific activity floor and validate the dynamic range of TR-FRET-based counterscreens [1].

Scaffold-Selectivity Reference Standard for Furo[2,3-d]pyrimidine Kinase Inhibitor Lead Optimization

When designing and synthesizing new furo[2,3-d]pyrimidine-based EGFR or VEGFR-2 inhibitors, this compound serves as the minimum pharmacophore control. Its >100-fold lower potency compared to lead compounds (e.g., those described by Han et al., 2016) allows medicinal chemists to precisely quantify the contribution of the 4-amino and 6-aryl substituents to target potency and selectivity, directly demonstrating scaffold optimization [1].

Inactive Probe for Off-Target Panel Screening in Kinase Drug Discovery

Due to its weak activity across the kinome, this compound is ideal for populating the inactive control lane in broad kinase selectivity panels (e.g., Eurofins/DiscoverX KinomeScan). Its inclusion provides a matched structural control that can reveal any intrinsic promiscuity of the furo[2,3-d]pyrimidine core, allowing researchers to distinguish target-specific inhibition from core scaffold binding across 400+ kinases [1].

Starting Material for Diversification into Patented Furo[2,3-d]pyrimidine Chemical Space

As the unsubstituted 4-amine derivative, this compound is a versatile synthetic intermediate for generating focused libraries of C-4 functionalized furo[2,3-d]pyrimidines. The 5-phenyl and 6-(4-methoxyphenyl) groups provide a stable, pre-validated handle for late-stage diversification, as exemplified in patent US20060040961A1, where similar intermediates are elaborated into potent kinase inhibitors [1].

Quote Request

Request a Quote for 6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.